molecular formula C15H13ClO4S B13847028 Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate

Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate

Cat. No.: B13847028
M. Wt: 324.8 g/mol
InChI Key: PREUKFJUPXZRQJ-UHFFFAOYSA-N
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Description

Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a chlorosulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate typically involves the reaction of 2-(Chlorosulfonyl)-3-methylbenzoic acid with benzyl alcohol. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

2-(Chlorosulfonyl)-3-methylbenzoic acid+Benzyl alcoholBenzyl 2-(Chlorosulfonyl)-3-methylbenzoate+Water\text{2-(Chlorosulfonyl)-3-methylbenzoic acid} + \text{Benzyl alcohol} \rightarrow \text{this compound} + \text{Water} 2-(Chlorosulfonyl)-3-methylbenzoic acid+Benzyl alcohol→Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or sulfone.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide or sulfone derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl and other functional groups into target molecules.

Comparison with Similar Compounds

  • Benzyl 2-(Chlorosulfonyl)benzoate
  • Methyl 2-(Chlorosulfonyl)-3-methylbenzoate
  • Ethyl 2-(Chlorosulfonyl)-3-methylbenzoate

Comparison: Benzyl 2-(Chlorosulfonyl)-3-methylbenzoate is unique due to the presence of both a benzyl group and a chlorosulfonyl group on the same molecule. This combination imparts distinct reactivity and properties compared to its analogs. The benzyl group enhances the compound’s solubility in organic solvents, while the chlorosulfonyl group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C15H13ClO4S

Molecular Weight

324.8 g/mol

IUPAC Name

benzyl 2-chlorosulfonyl-3-methylbenzoate

InChI

InChI=1S/C15H13ClO4S/c1-11-6-5-9-13(14(11)21(16,18)19)15(17)20-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

PREUKFJUPXZRQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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